molecular formula C22H28N4O4S B2752074 N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-64-2

N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2752074
CAS No.: 898445-64-2
M. Wt: 444.55
InChI Key: TYYQUCDDLYPTED-UHFFFAOYSA-N
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Description

N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. Oxalamide derivatives are a class of compounds explored in various scientific fields, and this specific molecule features a pyridinylmethyl group and a tosylpiperidinoethyl moiety, which may be of interest in the design of novel chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to determine the compound's suitability and applicability for their specific investigations. Researchers are encouraged to consult the available product specifications and safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-17-7-9-20(10-8-17)31(29,30)26-14-3-2-6-19(26)11-13-24-21(27)22(28)25-16-18-5-4-12-23-15-18/h4-5,7-10,12,15,19H,2-3,6,11,13-14,16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYQUCDDLYPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of Pyridin-3-ylmethylamine: This intermediate is synthesized by the reduction of pyridine-3-carboxylic acid using a suitable reducing agent such as lithium aluminum hydride.

    Synthesis of 1-Tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base like triethylamine.

    Formation of Oxalamide Linkage: The final step involves the coupling of pyridin-3-ylmethylamine and 1-tosylpiperidine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors and enzymes involved in the synthesis and degradation of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

The following table summarizes key structural differences between N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and analogous compounds:

Compound Name N1 Substituent N2 Substituent Key Features
This compound (Target) Pyridin-3-ylmethyl 2-(1-Tosylpiperidin-2-yl)ethyl Tosyl group enhances metabolic stability; piperidine adds conformational flexibility.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Approved umami flavor agent; methoxy groups may enhance solubility.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM).
N1,N2-Bis(pyridin-3-ylmethyl)oxalamide (9w) Pyridin-3-ylmethyl Pyridin-3-ylmethyl Symmetric structure; potential for dual binding interactions.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups influence electronic properties and solubility.
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)indenyl Designed for antiviral activity; guanidine enhances target affinity.

Key Structural Insights :

  • Substituent Position : The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-2-yl in S336/S5456, which may alter receptor binding or metabolic pathways.
  • Symmetry vs. Asymmetry : Symmetric oxalamides (e.g., 9w) may exhibit different pharmacokinetic profiles compared to asymmetric derivatives.
Umami Flavoring Agents (S336, S5456)
  • Activity: S336 is a potent umami agonist with regulatory approval (FEMA 4233) and applications in reducing monosodium glutamate (MSG) in food products .
  • Metabolism: Oxalamides like S336 and No. 1768 (structurally similar) are rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .
Antimicrobial and Antiviral Agents
  • GMC Series : Oxalamides with isoindoline-1,3-dione moieties (e.g., GMC-1 to GMC-5) demonstrate antimicrobial activity, highlighting the scaffold's adaptability .
  • BNM-III-170 : This antiviral oxalamide derivative activates CD4-mimetic pathways, emphasizing the role of substituents in therapeutic targeting .
CYP Inhibition and Toxicity
  • CYP Interactions : S5456 inhibits CYP3A4 by 51% at 10 µM, but retesting showed <50% inhibition, suggesting low risk of drug interactions .
  • Toxicology: Most oxalamides in the evidence exhibit high NOEL values (e.g., 8–100 mg/kg bw/day), supporting their safety as flavoring agents .

Biological Activity

N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₃S
  • IUPAC Name : this compound

This compound features a pyridine ring and a tosylpiperidine moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of oxalamides have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It is hypothesized that the presence of the pyridine and piperidine rings may enhance binding affinity towards specific enzymes involved in disease processes. For example, similar structures have demonstrated inhibitory effects on autotaxin, an enzyme implicated in fibrosis and cancer progression .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : By reducing levels of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Showed inhibition of autotaxin activity, leading to reduced lysophosphatidic acid levels in vitro.
Study 3Evaluated pharmacokinetics in animal models, revealing favorable absorption and metabolism profiles.

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